![molecular formula C18H16ClN3O B14740987 9-(Dimethylamino)-5H-benzo[a]phenoxazin-5-iminium chloride CAS No. 6625-37-2](/img/structure/B14740987.png)
9-(Dimethylamino)-5H-benzo[a]phenoxazin-5-iminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(Dimethylamino)-5H-benzo[a]phenoxazin-5-iminium chloride is a chemical compound known for its vibrant color and unique chemical properties. It belongs to the class of phenoxazines, which are heterocyclic compounds containing nitrogen and oxygen atoms in their structure. This compound is often used in various scientific research applications due to its fluorescent properties and ability to act as a dye.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Dimethylamino)-5H-benzo[a]phenoxazin-5-iminium chloride typically involves the reaction of 9H-benzo[a]phenoxazin-5-one with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
9-(Dimethylamino)-5H-benzo[a]phenoxazin-5-iminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced to form different reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
9-(Dimethylamino)-5H-benzo[a]phenoxazin-5-iminium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a dye and fluorescent probe in various chemical analyses.
Biology: Employed in staining biological samples for microscopy and imaging studies.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the production of dyes and pigments for various industrial applications.
Wirkmechanismus
The mechanism of action of 9-(Dimethylamino)-5H-benzo[a]phenoxazin-5-iminium chloride involves its interaction with specific molecular targets and pathways. The compound’s fluorescent properties allow it to bind to certain biomolecules, making it useful for imaging and diagnostic purposes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nile Blue: Another phenoxazine derivative with similar fluorescent properties.
Meldola’s Blue: Known for its use as a redox indicator and dye.
9-Diethylamino-2-hydroxy-5H-benz[a]phenoxazin-5-one: A compound with similar structural features and applications.
Uniqueness
9-(Dimethylamino)-5H-benzo[a]phenoxazin-5-iminium chloride stands out due to its specific fluorescent properties and versatility in various scientific applications. Its ability to undergo different chemical reactions and form various derivatives makes it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
6625-37-2 |
|---|---|
Molekularformel |
C18H16ClN3O |
Molekulargewicht |
325.8 g/mol |
IUPAC-Name |
(5-aminobenzo[a]phenoxazin-9-ylidene)-dimethylazanium;chloride |
InChI |
InChI=1S/C18H15N3O.ClH/c1-21(2)11-7-8-15-16(9-11)22-17-10-14(19)12-5-3-4-6-13(12)18(17)20-15;/h3-10,19H,1-2H3;1H |
InChI-Schlüssel |
YYUXKMPVHZJDEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)N)OC2=C1)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


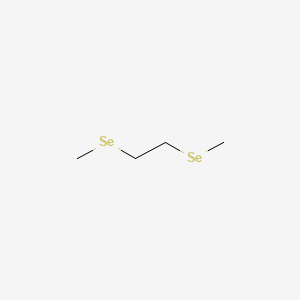

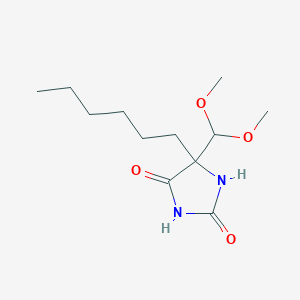
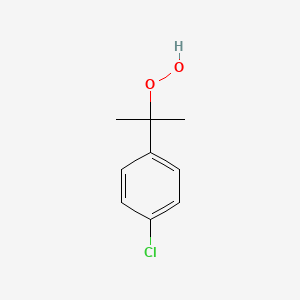
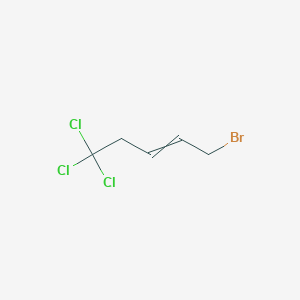
![1-[2-(2-Nitrophenyl)ethyl]piperidine](/img/structure/B14740932.png)
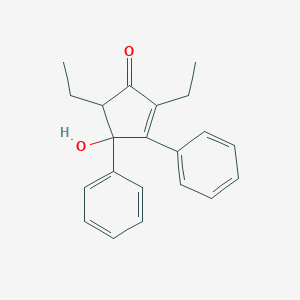
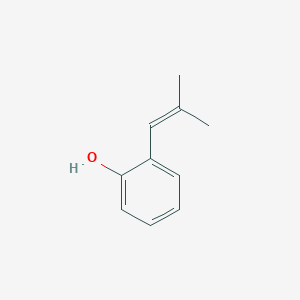
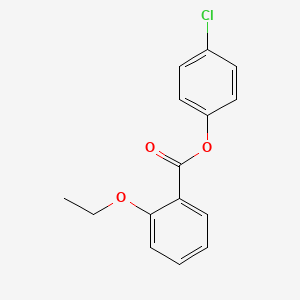
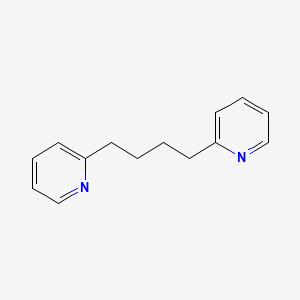


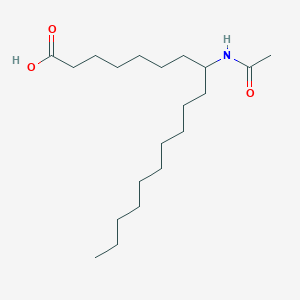
![N-(4-fluorophenyl)-2-[4-[[3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl]oxy]phenyl]acetamide](/img/structure/B14740965.png)
